1,4-Dimethoxy-2-(methoxymethyl)benzene
Overview
Description
“Benzene, 1,4-dimethoxy-” is an organic compound with the formula C8H10O2 . It’s also known by other names such as p-Dimethoxybenzene, Dimethylhydroquinone ether, Hydroquinone dimethyl ether, and Quinol dimethyl ether .
Molecular Structure Analysis
The molecular structure of “Benzene, 1,4-dimethoxy-” is available as a 2D Mol file or as a computed 3D SD file . The molecular weight is 138.1638 .Physical and Chemical Properties Analysis
“Benzene, 1,4-dimethoxy-” has a molecular weight of 138.1638 . More detailed physical and chemical properties were not available in the sources I found.Scientific Research Applications
Crystallography and Structural Analysis
In the study of crystal structures, compounds related to Benzene, 1,4-dimethoxy-2-(methoxymethyl)- serve as valuable examples for understanding molecular interactions and conformation. For instance, the crystal structure of a related compound, 2-(3,4-dimethoxyphenyl)-3-hydroxy-4H-chromen-4-one, revealed how the dimethoxy-substituted benzene ring interacts within the crystal lattice, providing insights into molecular orientations and interactions critical for crystal engineering and design (Jin Sil Yoo, Y. Lim, D. Koh, 2014).
Materials Science
In materials science, derivatives of Benzene, 1,4-dimethoxy-2-(methoxymethyl)- are utilized to synthesize novel materials with specific properties. For example, the synthesis and conformational properties of nonsymmetric pillar[5]arenes from 1-butoxy-4-methoxy-2,5-bis(methoxymethyl)benzene led to materials capable of encapsulating guest molecules, highlighting their potential in host-guest chemistry and material science applications (Yuhui Kou, Hongqi Tao, D. Cao, Z. Fu, D. Schollmeyer, H. Meier, 2010).
Organic Synthesis and Photoluminescence
Compounds with a core structure similar to Benzene, 1,4-dimethoxy-2-(methoxymethyl)- are synthesized for their unique properties, such as photoluminescence. The synthesis of 1,4-bis-(α-cyano-4-methoxystyryl)benzene derivatives showed significant photoluminescent properties, underlining their potential use in organic electronics and photonics (Christian T. Lowe, C. Weder, 2002).
Chemical Functionalities and Electrochemical Properties
Research into the chemical functionalities of Benzene, 1,4-dimethoxy-2-(methoxymethyl)- derivatives extends to their electrochemical properties. A study on dihydro-benzoxazine dimer derivatives, which are structurally related, explored their crystal structures and electrochemical behaviors, providing valuable insights for applications in electrochemistry and materials science (Natapol Suetrong, K. Chansaenpak, Sarawoot Impeng, P. Pinyou, V. Blay, Rubén Blay-Roger, Sireerat Lisnund, P. Kanjanaboos, Y. Hanlumyuang, S. Wannapaiboon, W. Wattanathana, 2021).
Novel Synthetic Routes and Antitumor Agents
Benzene, 1,4-dimethoxy-2-(methoxymethyl)- and its analogs are pivotal in synthesizing complex organic molecules with potential biological activities. A novel method was developed for synthesizing 1-methoxy-5,10-dioxo-5,10-dihydro-1H-benzo[g]isochromene-3-carboxylic acid (3-(dimethylamino)propyl)amide 4c, demonstrating the versatility of these compounds in medicinal chemistry (Somnath Mondal, Tsutomu Nogami, N. Asao, Yoshinori Yamamoto, 2003).
Properties
IUPAC Name |
1,4-dimethoxy-2-(methoxymethyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O3/c1-11-7-8-6-9(12-2)4-5-10(8)13-3/h4-6H,7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLXSVSMHJMOYMZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=C(C=CC(=C1)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40415634 | |
Record name | Benzene, 1,4-dimethoxy-2-(methoxymethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40415634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103441-37-8 | |
Record name | Benzene, 1,4-dimethoxy-2-(methoxymethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40415634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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